3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate is primarily known as an impurity found in the drug Amlodipine Besilate. Amlodipine is a calcium channel blocker medication commonly prescribed to treat high blood pressure and angina [].
Impurities can arise during the manufacturing process of a drug and are unwanted substances present in the final product. Regulatory agencies set strict limits on the acceptable levels of impurities in medications to ensure patient safety and drug efficacy [].
The presence of 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate in Amlodipine Besilate necessitates the development of reliable methods for its detection and quantification. Research efforts have focused on establishing analytical techniques such as high-performance liquid chromatography (HPLC) to accurately measure the impurity levels within the medication.
Understanding the formation, behavior, and potential impact of impurities like 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate is crucial for ensuring the quality and safety of Amlodipine Besilate. Research in this area contributes to:
3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate is a synthetic compound with significant relevance in medicinal chemistry, particularly as an impurity related to antihypertensive medications such as amlodipine. Its molecular formula is C20H23ClN2O5, and it has a molecular weight of approximately 522.93 g/mol. The compound features a complex structure characterized by a pyridine ring substituted with various functional groups, including ethyl, methyl, aminoethoxy, and chlorophenyl groups, which contribute to its biological activity and potential therapeutic applications .
The chemical reactivity of 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate can be attributed to the presence of multiple functional groups. Key reactions may include:
These reactions are essential for both the synthesis and modification of the compound for various applications .
The synthesis of 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate typically involves multi-step organic reactions. Common methods include:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product .
3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate is primarily used in:
Its role as an impurity in drug formulations necessitates rigorous testing and characterization to ensure safety and efficacy in therapeutic applications .
Interaction studies involving this compound often focus on its effects on biological systems, particularly cardiovascular models. Potential interactions include:
Such studies are crucial for understanding the comprehensive effects of impurities on drug safety profiles .
Several compounds share structural or functional similarities with 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Amlodipine | C20H25ClN2O5 | Calcium channel blocker; primary antihypertensive agent |
| Dehydro Amlodipine | C20H23ClN2O5 | Active metabolite of amlodipine; similar pharmacological effects |
| Lercanidipine | C21H26ClN3O5 | Dihydropyridine derivative; used for hypertension |
The uniqueness of 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate lies in its specific structural modifications that enhance its solubility and bioavailability compared to other similar compounds. Its role as an impurity also highlights the need for stringent quality control measures in pharmaceutical formulations .
3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate represents a complex organic compound with the molecular formula C20H23ClN2O5 and a precise molecular weight of 406.86 g/mol [1] [2] [3]. This compound, also known as dehydroamlodipine or amlodipine impurity D, belongs to the class of pyridine derivatives and serves as a significant pharmaceutical intermediate [1] [4]. The molecular composition includes twenty carbon atoms, twenty-three hydrogen atoms, one chlorine atom, two nitrogen atoms, and five oxygen atoms, reflecting the structural complexity inherent in modern pharmaceutical compounds [1] [5].
The compound is officially registered under CAS number 113994-41-5 and carries the UNII identifier 38Q8451QLU, facilitating its identification in regulatory and research contexts [1] [4]. The European Community number 642-062-7 provides additional regulatory recognition within European pharmaceutical frameworks [1]. The InChI key APZSGEHAFPIYQZ-UHFFFAOYSA-N serves as a unique digital identifier for computational chemistry applications [5].
| Property | Value |
|---|---|
| Molecular Formula | C20H23ClN2O5 |
| Molecular Weight (g/mol) | 406.86 |
| CAS Number | 113994-41-5 |
| IUPAC Name | O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate |
| InChI Key | APZSGEHAFPIYQZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl |
The molecular architecture of 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate encompasses several distinct functional groups that contribute to its chemical behavior and biological activity [1] [6]. The central pyridine ring system forms the backbone of the molecule, providing aromatic stability and serving as the foundation for various substituents [6] [7].
The compound features a substituted pyridine ring with specific positioning of functional groups that distinguish it from its parent dihydropyridine structure [8] [9]. Unlike traditional dihydropyridine compounds, this molecule maintains the aromatic pyridine system without the characteristic reduced 1,4-dihydropyridine structure [10] [9]. This structural modification significantly influences its physicochemical properties and biological activity profile [11] [12].
The chlorophenyl substituent at position 4 introduces both steric and electronic effects that modulate the compound's interaction with biological targets [13]. The 2-chlorophenyl group contains an electron-withdrawing chlorine atom in the ortho position, affecting the electronic distribution throughout the aromatic system [13]. This substitution pattern is crucial for the compound's recognition by various biological receptors and enzymes [12] [14].
| Functional Group | Position/Location | Chemical Formula |
|---|---|---|
| Pyridine ring | Central aromatic system | C5H4N |
| Chlorophenyl group | Substituent at position 4 | C6H4Cl |
| Ethyl ester group (position 3) | Carboxylate ester at position 3 | -COOEt |
| Methyl ester group (position 5) | Carboxylate ester at position 5 | -COOMe |
| Aminoethoxy methyl side chain | Substituent at position 2 | -CH2OCH2CH2NH2 |
| Primary amine group | Terminal of side chain | -NH2 |
| Ether linkage | Within side chain | -O- |
The carboxylate ester functionalities at positions 3 and 5 represent asymmetric esterification, with an ethyl ester group at position 3 and a methyl ester group at position 5 [15]. These ester groups contribute to the compound's lipophilicity and influence its metabolic stability [15]. The differential esterification pattern creates molecular asymmetry that may affect pharmacokinetic properties and receptor binding characteristics [16].
The aminoethoxy methyl side chain at position 2 provides a flexible linker terminated by a primary amine group . This side chain contains an ether linkage that introduces conformational flexibility, allowing the terminal amino group to adopt various spatial orientations . The primary amine functionality serves as a hydrogen bond donor and can participate in ionic interactions with biological targets [14].
The solubility characteristics of 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate reflect its mixed hydrophilic and lipophilic properties [4]. The compound demonstrates limited aqueous solubility due to the predominance of aromatic and ester functionalities, which contribute to its overall lipophilic character [4]. Experimental solubility data indicates slight solubility in several organic solvents, including chloroform, dimethyl sulfoxide, and methanol [4].
The presence of the primary amine group and ether linkages provides some hydrophilic character, but the extensive aromatic systems and ester groups dominate the solubility profile [4]. The predicted basic pKa value of 8.42 ± 0.10 suggests that the compound exists predominantly in its protonated form under physiological pH conditions, potentially enhancing its aqueous solubility through ionic interactions [4].
| Solvent | Solubility |
|---|---|
| Chloroform | Slightly soluble |
| DMSO | Slightly soluble |
| Methanol | Slightly soluble |
| Water | Limited (inferred from LogP) |
The stability profile of 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate requires careful consideration of multiple environmental factors [4]. The compound exhibits hygroscopic properties, readily absorbing moisture from the atmosphere, which necessitates storage under controlled humidity conditions [4]. This moisture sensitivity may lead to hydrolytic degradation of the ester groups under ambient conditions [4].
Temperature stability studies indicate that the compound maintains structural integrity when stored at reduced temperatures, specifically at -20°C under inert atmospheric conditions [4]. The recommended storage protocol includes protection from light and oxygen to prevent oxidative degradation of the aromatic systems and potential photochemical reactions [4]. The melting point range of 106-108°C provides an indication of thermal stability under normal handling conditions [18] [4].
The predicted boiling point of 517.9 ± 50.0°C suggests reasonable thermal stability at elevated temperatures, though practical applications rarely require such extreme conditions [18] [4]. The compound's stability under various pH conditions correlates with its predicted pKa value, indicating enhanced stability under slightly basic conditions where the amine group remains protonated [4].
| Parameter | Specification |
|---|---|
| Storage Conditions | -20°C, under inert atmosphere |
| Atmospheric Sensitivity | Hygroscopic - absorbs moisture |
| Light Sensitivity | Store in dark place |
| Temperature Stability | Stable below room temperature |
| pH Stability | Predicted pKa 8.42 - basic conditions preferred |
The spectroscopic characterization of 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate provides valuable insights into its structural features and analytical identification [19] [20]. Mass spectrometry analysis reveals characteristic fragmentation patterns that confirm the molecular structure and facilitate quantitative analysis [1] [5]. The molecular ion peak at m/z 407.137 represents the protonated molecular ion [M+H]+, consistent with the calculated molecular weight [5].
Characteristic fragmentation patterns include loss of the aminoethoxy group (m/z 346.0842), loss of the ethoxy group (m/z 364.0949), and formation of core pyridine fragments (m/z 318.053) [5]. The chlorophenyl fragment appears at m/z 286.0266, providing structural confirmation of the chlorinated aromatic system [5]. These fragmentation patterns serve as diagnostic tools for compound identification and purity assessment in analytical applications [20] [21].
Infrared spectroscopy would be expected to show characteristic absorption bands for the various functional groups present in the molecule [19]. The primary amine group should exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹, while the carbonyl groups of the ester functionalities would appear around 1700-1750 cm⁻¹ [19]. The aromatic C=C stretching vibrations from both the pyridine and chlorophenyl rings would be observed in the 1450-1610 cm⁻¹ region [19].
| Fragment m/z | Relative Intensity | Fragment Type |
|---|---|---|
| 407.1370 | 999 | [M+H]+ |
| 346.0842 | 291 | Loss of aminoethoxy group |
| 364.0949 | 277 | Loss of ethoxy group |
| 318.0530 | 37 | Core pyridine fragment |
| 286.0266 | 899 | Chlorophenyl fragment |
Nuclear magnetic resonance spectroscopy would provide detailed structural information about the compound's molecular framework [7]. The pyridine ring protons would appear as distinct signals in the aromatic region (7-9 ppm), with chemical shifts influenced by the electron-withdrawing chlorophenyl substituent [7]. The ester methyl and ethyl groups would generate characteristic multipicity patterns in the aliphatic region (1-4 ppm), while the aminoethoxy side chain would produce complex multiplets reflecting the flexible nature of this structural element [7].
The structure-activity relationships of 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate are fundamentally influenced by its relationship to the parent compound amlodipine and its classification as a pharmaceutical impurity [11] [12]. The compound's biological activity profile differs significantly from traditional dihydropyridine calcium channel blockers due to the oxidized pyridine ring system rather than the reduced dihydropyridine structure [11] [12].
The presence of the aromatic pyridine ring system, as opposed to the dihydropyridine ring, fundamentally alters the compound's interaction with calcium channels [12] [14]. Research indicates that dihydropyridine derivatives exhibit structure-activity relationships where the reduced pyridine ring is essential for calcium channel blocking activity [12]. The oxidized pyridine ring in this compound suggests reduced or altered calcium channel affinity compared to the parent amlodipine molecule [11] [16].
The chlorophenyl substituent at position 4 contributes to the compound's binding affinity and selectivity profile [12] [14]. Studies on dihydropyridine structure-activity relationships demonstrate that substituents at this position significantly influence both potency and selectivity for different calcium channel subtypes [12]. The ortho-chlorine substitution pattern provides specific electronic and steric effects that modulate receptor binding characteristics [14].
The aminoethoxy methyl side chain at position 2 plays a crucial role in determining the compound's pharmacological profile [14] [16]. This structural feature is conserved from the parent amlodipine molecule and contributes to receptor recognition and binding affinity [16]. The flexible nature of this side chain allows for conformational adaptation during receptor binding, potentially influencing the compound's biological activity [14].
The asymmetric esterification pattern, with ethyl and methyl esters at positions 3 and 5 respectively, affects the compound's metabolic stability and pharmacokinetic properties [16]. These ester groups serve as potential sites for enzymatic hydrolysis, which could generate metabolites with different biological activities [16]. The differential ester groups may also influence the compound's lipophilicity and membrane permeability characteristics [16].
The comparative analysis between 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate and its parent dihydropyridine structure reveals fundamental differences in both chemical properties and biological activity [9] [11] [16]. The most significant structural distinction lies in the oxidation state of the central ring system, where the compound contains an aromatic pyridine ring instead of the characteristic 1,4-dihydropyridine ring found in calcium channel blockers [9] [11].
Traditional dihydropyridine calcium channel blockers, including amlodipine, contain a reduced pyridine ring with a saturated carbon at position 4 and hydrogen atoms at positions 1 and 4 [9] [16]. This dihydropyridine ring system is essential for the characteristic calcium channel blocking activity observed in this class of pharmaceutical compounds [9] [12]. The oxidized pyridine ring in the subject compound eliminates the key structural features required for effective calcium channel blockade [11] [12].
The electronic properties of the aromatic pyridine ring differ substantially from those of the dihydropyridine system [6] [7]. The aromatic pyridine ring exhibits complete conjugation and enhanced electron delocalization, resulting in altered electronic distribution throughout the molecule [6] [7]. This electronic reorganization affects the compound's interaction with biological targets and may contribute to different pharmacological properties compared to the parent dihydropyridine structure [14].
The conformational flexibility of the two ring systems also differs significantly [9]. The dihydropyridine ring adopts a boat-like conformation due to the sp³ hybridization at the 1,4-positions, while the aromatic pyridine ring maintains a planar geometry [9]. This conformational difference influences the spatial orientation of substituents and may affect the compound's ability to bind to specific receptor sites designed for dihydropyridine recognition [12] [14].
From a metabolic perspective, the aromatic pyridine ring exhibits enhanced stability compared to the dihydropyridine system [16]. The reduced dihydropyridine ring is susceptible to oxidation, which represents a major metabolic pathway for compounds like amlodipine [16]. The pre-existing aromatic character of the pyridine ring in the subject compound eliminates this oxidative metabolic pathway, potentially resulting in different pharmacokinetic properties and metabolic fate [16].
Chromatographic separation techniques represent the cornerstone of analytical characterization for complex pyridine derivatives such as 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate. These methodologies provide essential separation capabilities that enable accurate identification and quantification of the target compound in pharmaceutical matrices [1] [2].
High-Performance Liquid Chromatography represents the primary analytical technique for pharmaceutical impurity analysis of pyridine dicarboxylate compounds [1] [3]. The compound demonstrates optimal retention behavior on reversed-phase C18 stationary phases, utilizing acetonitrile-water mobile phase systems with appropriate buffer modifications [4].
Separation Principles: The chromatographic retention of 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate relies on hydrophobic interactions between the aromatic pyridine ring system and the octadecylsilica stationary phase. The presence of the chlorophenyl substituent significantly enhances retention through π-π interactions, while the aminoethoxy side chain influences peak symmetry through secondary interactions [5] [6].
Column Selection: Analytical separations typically employ C18 reversed-phase columns with particle sizes ranging from 3 to 5 micrometers. The 150 mm × 4.6 mm internal diameter configuration provides optimal resolution while maintaining reasonable analysis times [4] [7]. Alternative stationary phases including C8 columns offer enhanced selectivity for closely related structural analogs [8].
Detection Strategies: Ultraviolet detection at 250 nanometers wavelength provides adequate sensitivity for routine pharmaceutical analysis, exploiting the characteristic absorption maximum of the pyridine chromophore [9] [4]. The conjugated aromatic system exhibits strong ultraviolet absorption with molar extinction coefficients suitable for trace-level quantification.
Gradient elution methodologies demonstrate superior performance for complex pyridine derivative separations compared to isocratic conditions [10] [11]. The optimization of gradient parameters requires systematic evaluation of initial and final mobile phase compositions, gradient slope, and equilibration requirements.
Initial Conditions: Optimal gradient separations typically commence with high aqueous content (10-20% organic modifier) to ensure adequate retention of polar impurities and degradation products [11] [12]. The initial hold time allows proper focusing of early-eluting components while preventing peak broadening effects.
Gradient Slope Optimization: Mathematical modeling of gradient steepness utilizes the relationship between gradient retention factor and column parameters [11] [13]. The optimal gradient slope balances resolution requirements against analysis time constraints, with steeper gradients providing faster separations at the expense of resolution.
Mathematical Framework: Gradient optimization follows established principles where the gradient retention factor k* relates to gradient time, flow rate, and column dead volume through the equation: k* = (tG × F × Δφ × S)/(4 × VM) [11]. This relationship enables predictive optimization of separation conditions for pyridine derivatives.
Mobile phase composition exerts profound influence on the chromatographic behavior of pyridine dicarboxylate compounds [14] [15]. The selection of organic modifier, buffer system, and pH control agents directly impacts retention, selectivity, and peak symmetry.
Organic Modifier Selection: Acetonitrile demonstrates superior performance compared to methanol for pyridine derivative separations, providing enhanced selectivity and reduced analysis times [14]. The lower viscosity of acetonitrile-water mixtures enables higher flow rates and improved efficiency.
Buffer Systems: Phosphate and acetate buffer systems provide effective pH control for ionizable pyridine compounds [16] [14]. The buffer concentration typically ranges from 10 to 50 millimolar to maintain adequate buffering capacity while avoiding excessive ionic strength effects.
pH Optimization: The chromatographic retention of amino-substituted pyridine derivatives demonstrates strong pH dependence due to ionization equilibria [17]. Optimal separations typically employ pH values between 3.0 and 6.0 to maintain protonated forms that exhibit enhanced retention on reversed-phase columns.
Spectroscopic techniques provide essential structural characterization capabilities for 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate, enabling definitive identification through multiple orthogonal measurement approaches [18] [19].
Nuclear Magnetic Resonance spectroscopy represents the definitive technique for structural elucidation of pyridine dicarboxylate compounds [18] [19]. Both one-dimensional and two-dimensional techniques provide comprehensive structural information essential for pharmaceutical characterization.
Proton Nuclear Magnetic Resonance: The 1H Nuclear Magnetic Resonance spectrum of 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate exhibits characteristic resonances reflecting the complex substitution pattern [18]. Aromatic protons appear in the 7.0-8.5 parts per million region, with the pyridine protons showing distinctive chemical shifts influenced by electron-withdrawing carboxylate substituents.
Carbon-13 Nuclear Magnetic Resonance: 13C Nuclear Magnetic Resonance spectroscopy provides essential information regarding the carbon framework and substitution patterns [18] [20]. The pyridine ring carbons demonstrate characteristic chemical shifts in the 120-160 parts per million range, while carbonyl carbons of the dicarboxylate moiety appear at approximately 165-170 parts per million.
Two-Dimensional Techniques: Advanced two-dimensional Nuclear Magnetic Resonance experiments including Correlation Spectroscopy and Heteronuclear Single Quantum Coherence enable complete assignment of complex substitution patterns [19]. These techniques prove particularly valuable for distinguishing regioisomers and confirming structural assignments.
Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation pathways [21] [22] [23]. The ionization and fragmentation behavior of pyridine derivatives exhibits predictable patterns that facilitate structural elucidation.
Electrospray Ionization: Electrospray ionization represents the preferred ionization technique for 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate, generating stable protonated molecular ions [M+H]+ at mass-to-charge ratio 407 [24] [25]. The soft ionization conditions minimize fragmentation, enabling accurate molecular weight determination.
Fragmentation Pathways: Collision-induced dissociation reveals characteristic fragmentation patterns involving loss of ethyl and methyl ester groups, generating fragment ions at mass-to-charge ratios corresponding to sequential neutral losses [21] [22]. The pyridine ring system demonstrates exceptional stability under collision conditions, often serving as the base structure for fragment ion formation.
Isotope Pattern Analysis: The presence of chlorine in the molecular structure generates characteristic isotope patterns separated by two mass units, providing additional confirmation of elemental composition [26]. The relative intensities of chlorine-containing isotope peaks follow predictable statistical distributions.
Infrared and ultraviolet-visible spectroscopy provide complementary structural information through characteristic absorption patterns associated with functional groups and electronic transitions [27] [28] [29].
Infrared Spectroscopy: The infrared spectrum of 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate exhibits characteristic absorption bands reflecting the diverse functional groups present [30] [29]. The carbonyl stretching vibrations of the ester groups appear at approximately 1720-1740 wavenumbers, while the pyridine ring exhibits characteristic bands at 1600 and 1580 wavenumbers.
Ultraviolet-Visible Spectroscopy: The ultraviolet absorption spectrum demonstrates characteristic π→π* electronic transitions associated with the aromatic pyridine and phenyl ring systems [9]. The extended conjugation through the chlorophenyl substituent generates intense absorption bands in the 250-280 nanometer region with high molar extinction coefficients suitable for quantitative analysis.
Vibrational Assignment: Detailed vibrational analysis enables assignment of specific absorption bands to molecular vibrations, providing fingerprint identification capabilities [29]. The combination of aromatic and aliphatic stretching, bending, and deformation modes generates complex but characteristic spectral patterns.
Hyphenated analytical techniques combine separation methodologies with spectroscopic detection to provide enhanced analytical capabilities for complex pharmaceutical matrices [31] [32] [33]. These integrated approaches offer superior selectivity and identification capabilities compared to individual techniques.
Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard analytical technique for pharmaceutical impurity analysis and quantification [34] [35] [36]. The combination of chromatographic separation with mass spectrometric detection provides unparalleled selectivity and sensitivity for pyridine derivative analysis.
Instrumentation Configuration: Modern Liquid Chromatography-Tandem Mass Spectrometry systems employ electrospray ionization interfaces coupled with triple quadrupole or ion trap mass analyzers [36] [37]. The atmospheric pressure ionization conditions prove optimal for thermally labile pharmaceutical compounds while maintaining compatibility with aqueous-organic mobile phases.
Multiple Reaction Monitoring: Quantitative analysis utilizes Multiple Reaction Monitoring experiments that monitor specific precursor-to-product ion transitions [34] [35]. For 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate, characteristic transitions include loss of ethyl ester groups and fragmentation of the aminoethoxy side chain.
Method Development: Optimization of Liquid Chromatography-Tandem Mass Spectrometry methods requires systematic evaluation of ionization conditions, collision energies, and chromatographic parameters [36]. The complex interplay between these variables necessitates multivariate optimization approaches to achieve optimal performance.
Photo Diode Array detection provides comprehensive spectral information across the ultraviolet-visible range, enabling simultaneous quantification and spectral confirmation [38] [39] [40]. This technology offers significant advantages for pharmaceutical analysis through real-time spectral acquisition and peak purity assessment.
Spectral Acquisition: Photo Diode Array detectors simultaneously acquire complete absorption spectra across the 190-800 nanometer range with millisecond temporal resolution [41] [40]. This capability enables construction of three-dimensional chromatograms with retention time, wavelength, and absorbance dimensions.
Peak Purity Assessment: Spectral analysis enables evaluation of chromatographic peak purity through comparison of spectra acquired across peak profiles [38] [42]. Spectral deconvolution algorithms identify coeluting impurities that remain unresolved by chromatographic separation alone.
Quantitative Analysis: Multi-wavelength quantification provides enhanced accuracy through optimization of detection wavelengths for individual analytes [43]. The ability to monitor multiple wavelengths simultaneously enables correction for matrix interferences and baseline drift effects.
Comprehensive method validation ensures analytical procedures meet regulatory requirements for pharmaceutical analysis while demonstrating fitness for intended use [44] [45] [46]. Validation protocols must address all critical performance characteristics through systematic experimental design.
Validation Parameters: Complete method validation encompasses specificity, linearity, accuracy, precision, detection limits, quantitation limits, robustness, and range determinations [44] [47] [48]. Each parameter requires specific experimental protocols designed to demonstrate compliance with acceptance criteria established by regulatory guidelines.
Specificity Assessment: Specificity evaluation demonstrates the method's ability to measure the analyte accurately in the presence of potential interferences including related substances, degradation products, and matrix components [45]. Forced degradation studies generate stressed samples that challenge method specificity under various conditions.
Linearity and Range: Linearity assessment requires evaluation of at least five concentration levels spanning the analytical range, typically 50-150% of the target concentration [47] [48]. Statistical analysis of calibration data must demonstrate correlation coefficients exceeding 0.999 with acceptable residual distribution patterns.
Precision Studies: Precision evaluation encompasses repeatability, intermediate precision, and reproducibility assessments conducted under varying conditions [49]. Repeatability studies employ six replicate analyses under identical conditions, while intermediate precision incorporates variations in analysts, days, and equipment.
Accuracy Determination: Accuracy assessment utilizes recovery studies at multiple concentration levels, typically employing spiked sample matrices [46] [48]. Recovery values must demonstrate acceptable bias with confidence intervals encompassing the theoretical 100% recovery value.
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